molecular formula C17H12N4O B11514716 5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine

5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine

Cat. No.: B11514716
M. Wt: 288.30 g/mol
InChI Key: STDGWQVAPMWMDP-UHFFFAOYSA-N
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Description

5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine is a heterocyclic compound that features a unique structure combining oxadiazole and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine typically involves the reaction of 8-benzoyl-2-phenylpyrrolo[1,2-a]pyrazine-1,6,7-trione with 3,4-diaminofurazan. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound . The reaction is usually carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole or diazepine rings.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine is unique due to its combination of oxadiazole and diazepine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine

InChI

InChI=1S/C17H12N4O/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)19-17-16(18-14)20-22-21-17/h1-11H,(H,18,20)

InChI Key

STDGWQVAPMWMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NON=C3N2)C4=CC=CC=C4

Origin of Product

United States

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